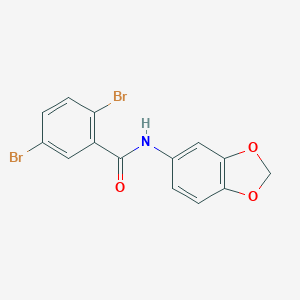
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
作用機序
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide exerts its biological activities through various mechanisms of action. This compound has been found to inhibit the activity of monoamine oxidase A by binding to the active site of the enzyme. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in various neurological processes. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of monoamine oxidase A, leading to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is commercially available. This compound has been found to have diverse biological activities, making it a promising candidate for various scientific research applications. However, this compound also has some limitations for lab experiments. This compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the scientific research of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide. This compound has shown promising results as a fluorescent probe for imaging applications, and further research could lead to the development of more efficient and specific probes. This compound has also shown potential as a therapeutic agent for various neurological disorders and cancer, and further research could lead to the development of more effective treatments. In addition, this compound could be further optimized for use in lab experiments by improving its solubility and reducing its toxicity.
合成法
The synthesis of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide involves the reaction between 2,5-dibromobenzoyl chloride and 1,3-benzodioxole-5-amine in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of this compound. The synthesis method of this compound has been optimized to achieve high yield and purity.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to possess a wide range of biological activities, making it a promising candidate for various scientific research applications. This compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been investigated for its potential use as a fluorescent probe for imaging applications. In addition, this compound has been found to be a potent inhibitor of the enzyme monoamine oxidase A, which is implicated in various neurological disorders.
特性
分子式 |
C14H9Br2NO3 |
|---|---|
分子量 |
399.03 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide |
InChI |
InChI=1S/C14H9Br2NO3/c15-8-1-3-11(16)10(5-8)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7H2,(H,17,18) |
InChIキー |
VJYCHZPVKJWAAG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Br |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)






![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)




